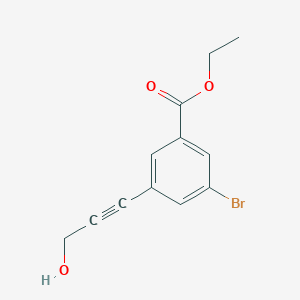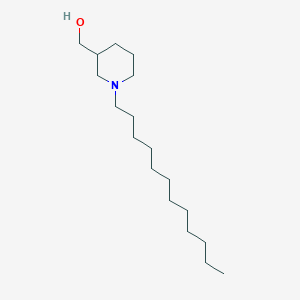
Benzoic acid, 3-butoxy-4-hydroxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-butoxy-4-hydroxy-, methyl ester is an organic compound that belongs to the class of esters. Esters are commonly derived from carboxylic acids and alcohols. This particular compound is characterized by the presence of a benzoic acid core with a butoxy and hydroxy substituent, and a methyl ester functional group. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-butoxy-4-hydroxy-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the Fischer esterification, where benzoic acid, 3-butoxy-4-hydroxy- is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-butoxy-4-hydroxy-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions may use reagents such as sodium alkoxides.
Major Products Formed
Hydrolysis: Benzoic acid, 3-butoxy-4-hydroxy- and methanol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various alkoxy-substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-butoxy-4-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-butoxy-4-hydroxy-, methyl ester involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-hydroxy-, methyl ester: Similar structure but lacks the butoxy group.
Benzoic acid, 3-hydroxy-, methyl ester: Similar structure but lacks the butoxy group and has the hydroxy group in a different position.
Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester: Similar structure but has a methoxy group instead of a butoxy group.
Uniqueness
Benzoic acid, 3-butoxy-4-hydroxy-, methyl ester is unique due to the presence of both a butoxy and hydroxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
484018-40-8 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
methyl 3-butoxy-4-hydroxybenzoate |
InChI |
InChI=1S/C12H16O4/c1-3-4-7-16-11-8-9(12(14)15-2)5-6-10(11)13/h5-6,8,13H,3-4,7H2,1-2H3 |
Clave InChI |
GUSPEUVXOGNGJE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)







